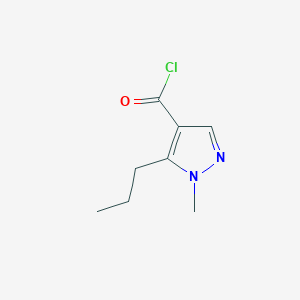
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 1, a propyl group at position 5, and a carbonyl chloride group at position 4. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between hydrazine and a 1,3-dicarbonyl compound.
Introduction of Substituents: The methyl and propyl groups are introduced through alkylation reactions.
Analyse Chemischer Reaktionen
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.
Agrochemistry: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a nitro group at position 4 instead of a carbonyl chloride group, leading to different reactivity and applications.
1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the propyl group and carbonyl chloride group, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
706819-89-8 |
|---|---|
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
1-methyl-5-propylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-7-6(8(9)12)5-10-11(7)2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
UMHWOKHANGEIJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=NN1C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


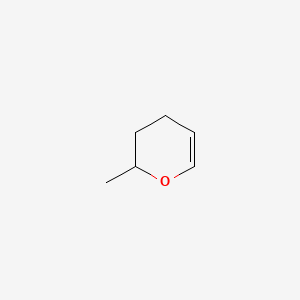
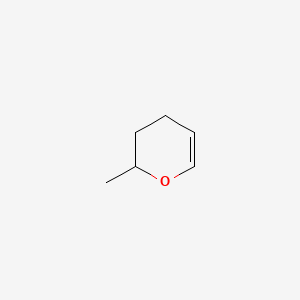
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)


![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)


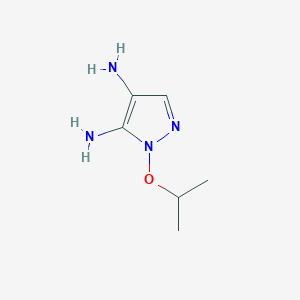
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
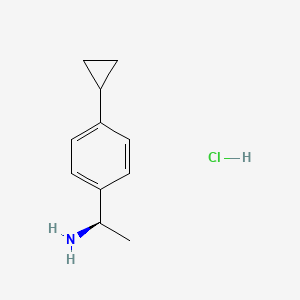
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
